molecular formula C15H18N4OS B11255547 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethanone

2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethanone

Cat. No.: B11255547
M. Wt: 302.4 g/mol
InChI Key: BIZAQLNMDJHGTL-UHFFFAOYSA-N
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Description

2-[(5-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one typically involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium . The reaction is followed by the reduction of the corresponding ketone to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides . The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .

Scientific Research Applications

2-[(5-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one is unique due to its specific structure, which combines the triazole ring with a piperidine moiety. This combination enhances its potential biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C15H18N4OS/c20-13(19-9-5-2-6-10-19)11-21-15-16-14(17-18-15)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,17,18)

InChI Key

BIZAQLNMDJHGTL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3

Origin of Product

United States

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